[4-(BENZYLSULFONYL)PIPERAZINO](3-CHLOROPHENYL)METHANONE
Description
4-(Benzylsulfonyl)piperazinomethanone is a synthetic organic compound featuring a piperazine core modified with a benzylsulfonyl group at the 4-position and a 3-chlorophenyl methanone moiety. The 3-chlorophenyl group contributes to lipophilicity, influencing its pharmacokinetic profile.
Properties
IUPAC Name |
(4-benzylsulfonylpiperazin-1-yl)-(3-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-17-8-4-7-16(13-17)18(22)20-9-11-21(12-10-20)25(23,24)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFBMPDMKALQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
4-(BENZYLSULFONYL)PIPERAZINOMETHANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFONYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can lead to various biological effects . Additionally, the compound may inhibit certain enzymes or pathways, contributing to its antimicrobial and antifungal activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share a piperazine or piperidine core with methanone-linked aromatic systems, enabling comparative analysis:
Compound A :
Name: 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid Key Features:
- A quinolinecarboxylic acid derivative with a benzyloxycarbonyl-piperazine substituent.
- The benzyloxycarbonyl group is an electron-withdrawing ester, contrasting with the sulfonyl group in the target compound.
- Fluoro and cyclopropyl substituents enhance antibacterial activity, as seen in fluoroquinolone analogs .
Compound B :
Name: (4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone Key Features:
- Molecular Formula: C₂₃H₂₆ClF₃N₄O
- Molecular Weight: 466.93 g/mol
- Substituents: A pyridine ring with 3-chloro and 5-trifluoromethyl groups replaces the 3-chlorophenyl group in the target compound.
Compound C :
Name: Hexahydro-dibenzo[a,g]quinolizine derivatives (Patent EP2024) Key Features:
- A fused tricyclic system with a quinolizine core.
Data Table: Comparative Properties
Pharmacological Implications
- Electron-Withdrawing Groups : The benzylsulfonyl group in the target compound may improve metabolic stability compared to Compound A’s ester group, which is prone to hydrolysis.
- Heterocyclic vs. Homocyclic Systems : The pyridine in Compound B may engage in hydrogen bonding distinct from the phenyl ring in the target compound, altering target selectivity.
Biological Activity
The compound 4-(benzenesulfonyl)piperazinomethanone, often referred to in literature as a sulfonamide derivative of piperazine, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of 4-(benzenesulfonyl)piperazinomethanone can be described as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 351.85 g/mol
- Functional Groups : Contains a piperazine ring, a sulfonyl group, and a chlorophenyl moiety.
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperazine derivatives, including those similar to 4-(benzenesulfonyl)piperazinomethanone. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines.
- Cytotoxicity Assays : In vitro studies using the MTT assay demonstrated that related piperazine derivatives exhibited IC values in the low micromolar range against breast (MCF-7), lung (NCI-H460), and cervical (HeLa) cancer cell lines . The mechanism of action was primarily attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
| Compound | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| 10ec | BT-474 | 0.99 ± 0.01 | Apoptosis via tubulin inhibition |
| 10ec | HeLa | 1.5 | Induction of cell cycle arrest |
| 10ec | MCF-7 | 1.2 | Apoptosis and inhibition of mitosis |
The biological activity of 4-(benzenesulfonyl)piperazinomethanone is thought to involve several mechanisms:
- Tubulin Polymerization Inhibition : Similar compounds have been shown to bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis . This disruption leads to cell cycle arrest and subsequent apoptosis.
- Apoptosis Induction : Flow cytometric analysis indicated that treatment with related piperazine derivatives resulted in increased sub-G1 populations, signifying apoptosis induction through intrinsic pathways .
- Cell Cycle Arrest : The compound has been observed to cause significant accumulation of cells in the G2/M phase, indicating its role in halting cell division .
Study on Piperazine Derivatives
A study conducted by Chopra et al. focused on synthesizing and evaluating various piperazine derivatives for their anticancer activities. Among these compounds, one derivative demonstrated a potent ability to inhibit colony formation in BT-474 cells, highlighting the potential therapeutic applications of sulfonamide-based piperazines in oncology .
Q & A
Q. What are the optimal synthetic routes for 4-(benzylsulfonyl)piperazinomethanone, and how can intermediates be characterized?
Answer: The synthesis typically involves a multi-step pathway:
Piperazine Functionalization: React 3-chlorobenzoyl chloride with piperazine derivatives under basic conditions (e.g., KCO in DMF) to form the piperazinyl-methanone core.
Sulfonylation: Introduce the benzylsulfonyl group via nucleophilic substitution using benzylsulfonyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base.
Characterization:
- NMR Spectroscopy: Confirm regiochemistry using H and C NMR, focusing on shifts for the sulfonyl group (δ ~3.5–4.0 ppm for CHSO) and aromatic protons (δ ~7.0–8.0 ppm) .
- HPLC/MS: Verify purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~400–410) .
Q. How do reaction conditions (solvent, temperature) influence the yield of the benzylsulfonyl substitution step?
Answer:
- Solvent: Polar aprotic solvents (e.g., DCM or THF) enhance sulfonylation efficiency due to better solubility of intermediates .
- Temperature: Reactions performed at 0–5°C minimize side products (e.g., over-sulfonylation), while room temperature is sufficient for complete conversion in 12–24 hours .
- Catalysis: Use of DMAP (4-dimethylaminopyridine) can accelerate sulfonylation by stabilizing the transition state .
Advanced Research Questions
Q. How can structural modifications of the benzylsulfonyl group alter the compound’s affinity for serotonin/dopamine receptors?
Answer:
- SAR Studies: Replace the benzylsulfonyl group with electron-withdrawing (e.g., nitro) or bulky substituents (e.g., tert-butyl) to probe steric and electronic effects on receptor binding.
- In Silico Docking: Use AutoDock Vina to model interactions with serotonin 5-HT and dopamine D receptors. The sulfonyl group’s orientation in the binding pocket correlates with ligand efficacy .
- Functional Assays: Measure cAMP accumulation in HEK293 cells transfected with receptor constructs to quantify inverse agonism/antagonism .
Q. What analytical strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Answer:
- Source Validation: Cross-check assay conditions (e.g., cell line, incubation time). For example, IC discrepancies in 5-HT inhibition may arise from CHO vs. HEK293 cell models .
- Metabolite Interference: Use LC-MS/MS to rule out degradation products in biological matrices.
- Orthogonal Assays: Confirm activity via radioligand binding (e.g., [H]ketanserin for 5-HT) and functional Ca flux assays .
Q. How can computational methods predict the metabolic stability of this compound in preclinical models?
Answer:
- ADMET Prediction: Tools like SwissADME estimate CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the piperazine ring).
- Metabolite ID: Perform in vitro microsomal incubations (human/rat liver microsomes) with HRMS to detect Phase I/II metabolites (e.g., N-oxidation, glucuronidation) .
- Docking Cytochrome P450: Simulate interactions with CYP3A4 active sites to identify vulnerable positions (e.g., benzylic carbons adjacent to sulfonyl groups) .
Methodological Challenges
Q. What strategies improve selectivity in synthesizing [4-(benzylsulfonyl)piperazino] derivatives without over-functionalization?
Answer:
- Protecting Groups: Temporarily block reactive amines (e.g., Boc protection) during sulfonylation to prevent di-substitution .
- Stepwise Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .
- Microwave Synthesis: Accelerate steps like amide coupling (30 minutes vs. 24 hours) to reduce side reactions .
Q. How can crystallography or advanced NMR techniques resolve ambiguities in the compound’s 3D conformation?
Answer:
- X-ray Crystallography: Grow single crystals via vapor diffusion (e.g., DCM/hexane) to determine bond angles and torsional strain in the piperazine-sulfonyl junction .
- NOESY NMR: Detect through-space correlations between the benzylsulfonyl CH and 3-chlorophenyl protons to confirm spatial proximity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
